5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldéhyde

Vue d'ensemble

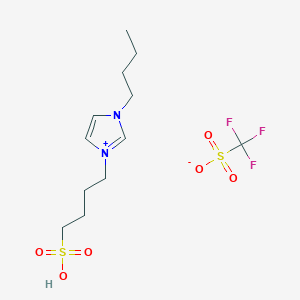

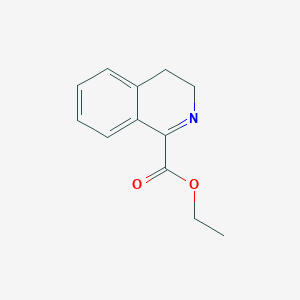

Description

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, also known as HDBF-6-CHO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile intermediate in the synthesis of various bioactive molecules, and it has been used in several studies to investigate its mechanism of action and physiological effects. In

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de benzofurane, y compris le 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldéhyde, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Certains benzofuranes substitués présentent des effets inhibiteurs importants de la croissance cellulaire sur diverses lignées de cellules cancéreuses, telles que la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire . Ces composés sont considérés comme prometteurs pour le développement de thérapies ciblées avec des effets secondaires minimaux.

Agents antimicrobiens

Les caractéristiques structurelles des composés benzofuraniques en font des candidats adaptés à la thérapie antimicrobienne. Certains dérivés de benzofurane ont montré une activité antibactérienne puissante, ce qui est crucial dans la lutte contre les bactéries résistantes aux antibiotiques . Les groupes hydroxyle et autres substituants sur le noyau benzofurane renforcent cette activité, ce qui en fait un échafaudage précieux dans la découverte de médicaments.

Synthèse organique

En chimie organique, le This compound sert de bloc de construction polyvalent. Il est utilisé dans la synthèse de composés benzofuraniques polycycliques complexes par des méthodes telles que les cascades de cyclisation radicalaires et le tunneling quantique des protons, qui permettent la construction de systèmes cycliques benzofuraniques complexes avec un rendement élevé et moins de réactions secondaires .

Découverte de médicaments

La réactivité inhérente et la structure chimique unique du This compound en font un outil précieux dans la synthèse de candidats médicaments innovants. Son rôle dans le développement de nouveaux agents thérapeutiques, en particulier ceux ayant une activité anti-virus de l'hépatite C, met en évidence son importance dans la recherche pharmaceutique .

Recherche biochimique

En recherche biochimique, les dérivés de benzofurane sont utilisés pour étudier les activités biologiques et comprendre la relation entre la structure et la bioactivité. La capacité du composé à interagir avec les systèmes biologiques est essentielle pour explorer son potentiel en tant que composé précurseur de médicament naturel .

Développement agrochimique

Au-delà des produits pharmaceutiques, le This compound est également utilisé dans le domaine du développement agrochimique. Ses propriétés chimiques sont exploitées pour créer des agents de protection des cultures avancés, contribuant à la synthèse de composés qui peuvent améliorer la productivité agricole .

Mécanisme D'action

Target of Action

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, a benzofuran derivative, has been found to have strong biological activities Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .

Mode of Action

It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The bioavailability of benzofuran derivatives is generally improved by modifications to the benzofuran core .

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes. Additionally, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS) that can influence cellular redox states .

Cellular Effects

The effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can modulate the activity of the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. This compound also affects mitochondrial function, potentially leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been observed to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, adverse effects become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. The compound’s localization and accumulation within cells can be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can direct it to specific cellular compartments. These targeting signals are essential for the compound’s precise localization and subsequent biological effects .

Propriétés

IUPAC Name |

5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJCYCHRQDSXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543933 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99385-88-3 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)

![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)

![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)

![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)

![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)